5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features an iodine atom and a methyl group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 4-methyl-1H-pyrrolo[2,3-b]pyridine. One common method is the reaction of 4-methyl-1H-pyrrolo[2,3-b]pyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-4-methyl-1H-pyrrolo[2,3-b]pyridine .
Scientific Research Applications
5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as kinase enzymes, by mimicking the structure of natural substrates or inhibitors. This interaction can modulate the activity of these enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .
Properties
Molecular Formula |
C8H7IN2 |
---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11) |
InChI Key |
AXOCBMNRBIPJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1I |
Origin of Product |
United States |
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